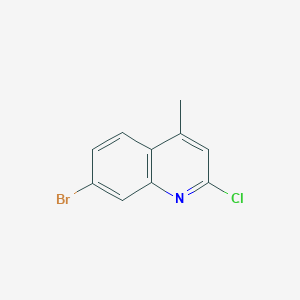
7-Bromo-2-chloro-4-methylquinoline
説明
7-Bromo-2-chloro-4-methylquinoline is a compound that has been synthesized as a starting material in the study of infectious diseases. It is a derivative of quinoline, a heterocyclic aromatic organic compound with a structure that includes a benzene ring fused to a pyridine ring. The presence of bromo and chloro substituents, as well as a methyl group, suggests that this compound could have interesting chemical properties and potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of related quinoline compounds typically involves a multi-step process. For instance, the Knorr synthesis of 6-bromo-4-methylquinolin-2(1H)-one, a compound structurally similar to this compound, was achieved through a condensation reaction between β-keto esters and 4-bromoaniline, followed by cyclization of the resulting anilides . This method, known as the Knorr reaction, is a classic approach to synthesizing quinoline derivatives. The optimization of this reaction was monitored by 1H NMR, leading to a three-step preparation with a 48% overall yield from 4-bromoaniline .
Molecular Structure Analysis
Vibrational spectroscopic investigations, such as Fourier transform infrared (FTIR) and FT-Raman spectra, have been used to study the molecular structure of related bromo-chloro-quinoline compounds . These studies involve the optimization of the geometry using computational methods like DFT/B3LYP and HF with a 6-31G** basis set. The experimentally determined vibrational frequencies are compared with theoretical values obtained from ab initio HF and DFT gradient calculations, which helps in understanding the structural parameters and normal modes of vibration of the compound .
Chemical Reactions Analysis
The reactivity of bromo-quinoline derivatives in nucleophilic substitution reactions has been explored. For example, 7-alkylamino-2-methylquinoline-5,8-diones were prepared from 6-bromo-2-methylquinoline-5,8-dione, demonstrating the regiochemistry in nucleophilic substitution reactions of bromo-quinoline diones with various amines . The study proposed a mechanism for the unusual regioselectivity observed in these reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo-quinoline derivatives are influenced by their molecular structure. The presence of bromine and chlorine atoms can significantly affect the compound's reactivity, boiling point, melting point, and solubility. For instance, the introduction of a bromine atom in the 7-position of an 8-hydroxyquinoline derivative has been shown to facilitate the formation of intermolecular and weak intramolecular hydrogen bonds, affecting the compound's solid-state packing . Additionally, brominated hydroxyquinoline has been used as a photolabile protecting group, indicating its potential utility in photochemistry and biological applications10.
科学的研究の応用
Synthesis and Chemical Studies
- Synthesis and Optimization : The synthesis of 7-Bromo-2-chloro-4-methylquinoline is studied as a key intermediate in various chemical reactions. For instance, it is used in the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one, a process involving condensation and cyclization reactions (Wlodarczyk et al., 2011).
- Intermediary in Inhibitor Synthesis : This compound serves as an important intermediate in the synthesis of PI3K/mTOR inhibitors, which are significant in medical research (Lei et al., 2015).
Medicinal Chemistry and Drug Design
- Antiangiogenic Properties : Some derivatives of bromoquinolines, which may include compounds structurally similar to this compound, have been evaluated for antiangiogenic effects. These compounds have shown potential in inhibiting neovessel growth in ex vivo assays, indicating a possible role in cancer therapy or similar applications (Mabeta et al., 2009).
- Antimalarial Activity : Some halogenated quinolines, including those with structural similarities to this compound, have been synthesized and evaluated for their antiplasmodial activity. These compounds have displayed moderate activities against Plasmodium falciparum, suggesting their potential in antimalarial drug development (Vandekerckhove et al., 2014).
Photochemistry and Material Science
- Photochromic Applications : Derivatives of bromoquinolines have been used in the synthesis of photochromic compounds. For example, the reaction involving 7-formyl derivatives of bromoquinolines leads to photochromic spiro[indoline-2,2′-2H-pyrano[3,2-h]quinolines], which have potential applications in material science and photoresponsive materials (Voloshin et al., 2008).
Safety and Hazards
将来の方向性
Quinoline and its derivatives have been the focus of numerous research studies due to their versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, with many articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Future research will likely continue to explore the synthesis and investigation of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .
特性
IUPAC Name |
7-bromo-2-chloro-4-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClN/c1-6-4-10(12)13-9-5-7(11)2-3-8(6)9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCQMZVFGSMJLPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40561766 | |
| Record name | 7-Bromo-2-chloro-4-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40561766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89446-52-6 | |
| Record name | 7-Bromo-2-chloro-4-methylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89446-52-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromo-2-chloro-4-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40561766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



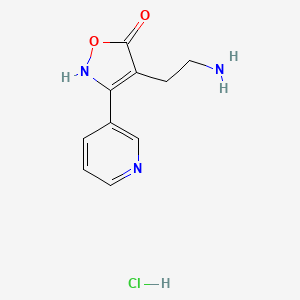
![{2-[(4-Fluorobenzyl)thio]phenyl}amine hydrochloride](/img/structure/B1283918.png)

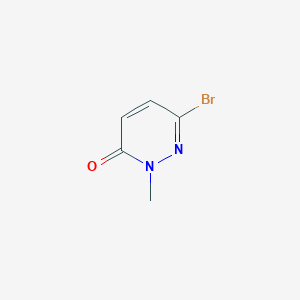


![2-Cyano-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B1283950.png)
![Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic acid](/img/structure/B1283951.png)

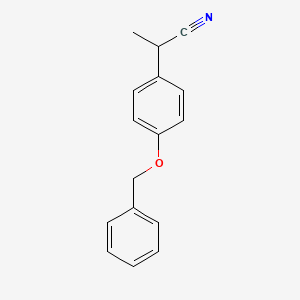
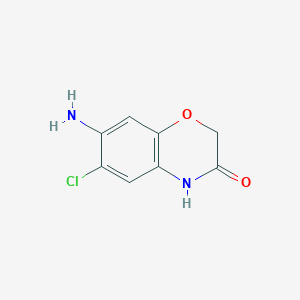
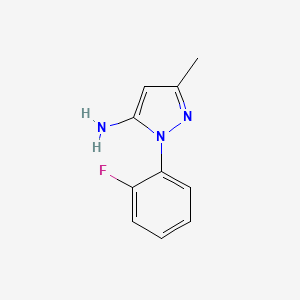
![1-benzyl-4-chloro-1H-imidazo[4,5-c]pyridine](/img/structure/B1283964.png)
